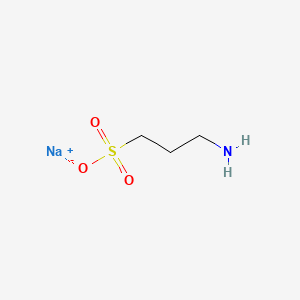
Sodium 3-aminopropane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-aminopropane-1-sulfonate, also known as homotaurine, is an organic compound with the molecular formula C3H8NNaO3S. It is a white crystalline solid that is soluble in water and alcohols. This compound is known for its stability and is used in various biochemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 3-aminopropane-1-sulfonate can be synthesized by reacting 3-aminopropane-1-sulfonic acid with sodium hydroxide under alkaline conditions. The reaction typically involves dissolving 3-aminopropane-1-sulfonic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a basic level. The solution is then evaporated to obtain the sodium salt in solid form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The final product is then dried and packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-aminopropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium 3-aminopropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in biochemical experiments to maintain pH stability.
Biology: It is used in cell culture media to support cell growth and viability.
Medicine: It has been studied for its potential neuroprotective effects and is used in research related to neurodegenerative diseases.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties
Mecanismo De Acción
Sodium 3-aminopropane-1-sulfonate exerts its effects primarily through its interaction with GABA receptors. It acts as a GABA receptor agonist, mimicking the action of gamma-aminobutyric acid (GABA) and modulating neurotransmission. This interaction helps in stabilizing neuronal activity and has potential therapeutic implications for neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
3-aminopropane-1-sulfonic acid: The parent compound without the sodium ion.
Sodium dodecyl sulfate: Another sulfonate compound used as a surfactant.
Tramiprosate: A related compound studied for its effects on Alzheimer’s disease
Uniqueness
Sodium 3-aminopropane-1-sulfonate is unique due to its dual role as a biochemical buffer and a neuroprotective agent. Its ability to interact with GABA receptors sets it apart from other similar compounds, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
81028-90-2 |
|---|---|
Fórmula molecular |
C3H12NNaO5S |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
sodium;3-aminopropane-1-sulfonate;dihydrate |
InChI |
InChI=1S/C3H9NO3S.Na.2H2O/c4-2-1-3-8(5,6)7;;;/h1-4H2,(H,5,6,7);;2*1H2/q;+1;;/p-1 |
Clave InChI |
DGMRLMMIFJTAHR-UHFFFAOYSA-M |
SMILES |
C(CN)CS(=O)(=O)[O-].[Na+] |
SMILES canónico |
C(CN)CS(=O)(=O)[O-].O.O.[Na+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















